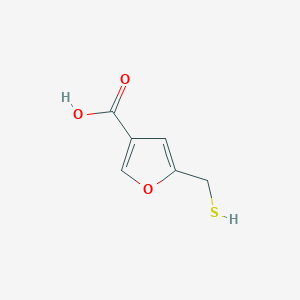

5-(Mercaptomethyl)furan-3-carboxylic acid

Description

Historical Context and Significance of Furan (B31954) Heterocycles in Organic Chemistry

The history of furan chemistry dates back to the late 18th century, with the first derivative, 2-furoic acid, being described by Carl Wilhelm Scheele in 1780. ijabbr.comutripoli.edu.ly The parent compound, furan, was first prepared by Heinrich Limpricht in 1870. ijabbr.com The name "furan" is derived from the Latin word furfur, meaning bran, from which the important derivative furfural (B47365) can be produced. ijabbr.comutripoli.edu.ly

Furan and its derivatives are fundamental building blocks in heterocyclic chemistry. ijsrst.com The furan nucleus, a five-membered aromatic ring containing one oxygen atom, is present in a vast number of natural products and commercially important pharmaceuticals. researchgate.netnih.gov Its unique electronic properties and reactivity make it a versatile starting material for the synthesis of more complex molecules. researchgate.net Furan-containing compounds have found applications as pharmaceuticals, agrochemicals, and polymers, with notable examples including the diuretic furosemide (B1674285) and the anti-ulcer agent ranitidine. nih.gov The biological significance of the furan scaffold is extensive, with derivatives exhibiting a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comutripoli.edu.lysemanticscholar.org

Importance of Sulfur-Containing Functional Groups in Chemical Design

Sulfur-containing functional groups are highly valued in chemical and pharmaceutical design. Organosulfur compounds are prevalent in a wide array of natural products and approved drugs, demonstrating their significance in medicinal chemistry. The ability of sulfur to exist in various oxidation states allows for a broad spectrum of chemical and biological properties, providing a powerful tool for fine-tuning molecular structure and function.

The thiol group (-SH), also known as a mercaptan, is a particularly important sulfur-containing functionality. It is a key component of the amino acid cysteine and plays a crucial role in the structure and function of many proteins and enzymes. In chemical synthesis, the thiol group is a versatile handle for various transformations and is known for its ability to interact with biological targets. The incorporation of sulfur-containing motifs is a well-established strategy in drug discovery to modulate properties such as potency, selectivity, and pharmacokinetics.

Structural Analysis of 5-(Mercaptomethyl)furan-3-carboxylic Acid within Chemical Research

The chemical compound this compound is characterized by a furan ring substituted at the 5-position with a mercaptomethyl group (-CH₂SH) and at the 3-position with a carboxylic acid group (-COOH). This specific arrangement of functional groups dictates its chemical behavior and potential reactivity.

The furan ring itself is an electron-rich aromatic system, susceptible to electrophilic substitution. The carboxylic acid group is an electron-withdrawing group and a weak acid, capable of donating a proton and participating in hydrogen bonding. The mercaptomethyl group introduces a nucleophilic thiol functionality, which is known for its reactivity and potential to form disulfide bonds or coordinate to metal ions. The introduction of a substituent at the 3-position of the furan ring often requires specialized synthetic strategies, as electrophilic substitution typically favors the 2- and 5-positions. researchgate.net

While specific experimental data on this compound is scarce in peer-reviewed literature, its basic properties can be identified.

| Identifier | Value |

|---|---|

| CAS Number | 1250542-77-8 cato-chem.com |

| Molecular Formula | C₆H₆O₃S cato-chem.com |

| Molecular Weight | 158.18 g/mol cato-chem.com |

Overview of Current Research Trajectories and Knowledge Gaps Pertaining to the Compound

Current research involving furan-carboxylic acids is highly active, particularly in the area of sustainable polymers. For example, 2,5-Furandicarboxylic acid (FDCA) is considered a top value-added chemical from biomass and a key building block for producing bio-based polyesters. mdpi.com Similarly, research into furan-3-carboxylic acid derivatives has focused on their synthesis and biological activities, such as potential antimicrobial applications. researchgate.netnih.gov The exploration of furan derivatives as scaffolds for new therapeutic agents remains a major trajectory, with studies consistently reporting on their broad biological potential. ijabbr.comnih.gov

However, a significant knowledge gap exists specifically for this compound. There is a notable lack of published research detailing its synthesis, characterization, reactivity, and potential applications. While studies on related structures exist—such as furan-3-carboxamides, 2-furanmethanethiol, and other substituted furan-carboxylic acids—this particular combination of a 3-carboxy and a 5-mercaptomethyl substituent appears to be an under-explored area of furan chemistry. nih.govresearchgate.netnih.gov

The unique juxtaposition of an acidic group and a thiol group on the furan scaffold suggests potential for this molecule to act as a specialized building block, a metal-chelating agent, or a precursor to novel bioactive compounds. The lack of data presents a clear opportunity for future research to synthesize this compound, explore its fundamental chemical properties, and evaluate its utility in medicinal chemistry and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C6H6O3S |

|---|---|

Molecular Weight |

158.18 g/mol |

IUPAC Name |

5-(sulfanylmethyl)furan-3-carboxylic acid |

InChI |

InChI=1S/C6H6O3S/c7-6(8)4-1-5(3-10)9-2-4/h1-2,10H,3H2,(H,7,8) |

InChI Key |

XYDMSIPPBRFXFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC=C1C(=O)O)CS |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry

Strategies for the Construction of the Furan-3-carboxylic Acid Core

The formation of the furan-3-carboxylic acid scaffold is a non-trivial synthetic challenge due to the inherent reactivity of the furan (B31954) ring and the directing effects of its substituents. Generally, the C2 and C5 positions of the furan ring are more susceptible to electrophilic substitution than the C3 and C4 positions. mdpi.com Therefore, specialized strategies are required to achieve substitution at the C3 position.

The de novo construction of the furan ring with a pre-installed C3 substituent or a suitable precursor is a primary strategy. Several classical and modern synthetic protocols can be adapted for this purpose.

The Paal-Knorr synthesis is a foundational method for furan synthesis, involving the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. pharmaguideline.comnih.gov To yield a furan-3-carboxylic acid derivative, the starting dicarbonyl compound must contain the carboxylic acid or an ester group at the appropriate position.

Another classical approach is the Fiest-Benary furan synthesis , which involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia (B1221849) or pyridine. pharmaguideline.com By carefully selecting the reactants, a 3-furoic acid ester can be constructed.

Modern transition-metal-catalyzed reactions offer efficient and regioselective routes to highly substituted furans. organic-chemistry.orgnih.gov For instance, rhodium-catalyzed [3+2] cycloadditions of α-diazocarbonyl compounds with alkynes can produce polysubstituted furans with high regioselectivity. nih.gov Similarly, palladium/copper-catalyzed cross-coupling and subsequent iodocyclization can yield functionalized furans that may serve as precursors. organic-chemistry.org

| Protocol | Description | Key Reactants | Reference |

|---|---|---|---|

| Paal-Knorr Synthesis | Acid-catalyzed cyclization of 1,4-dicarbonyl compounds. | Substituted 1,4-diketone | pharmaguideline.comnih.gov |

| Fiest-Benary Synthesis | Base-mediated condensation of an α-halo ketone and a β-dicarbonyl compound. | α-halo ketone, β-dicarbonyl compound | pharmaguideline.com |

| Transition-Metal Catalysis | Various methods, including cycloadditions and cross-coupling reactions, often offering high regioselectivity. | Alkynes, diazo compounds, enol acetates | organic-chemistry.orgnih.gov |

Alternatively, the carboxylic acid group can be introduced onto a pre-formed furan ring. This can be achieved through direct carboxylation or by the transformation of a suitable precursor group.

One convenient method for synthesizing furan-3-carboxylic acid involves the aromatization of 4-trichloroacetyl-2,3-dihydrofuran. researchgate.net The subsequent nucleophilic displacement of the trichloromethyl group with hydroxide (B78521) yields the desired carboxylic acid in good yield. researchgate.net This method provides a direct route to the furan-3-carboxylic acid core. researchgate.net

Another versatile strategy employs the furan ring itself as a masked carboxyl group. osi.lvorganicreactions.orgresearchgate.net Through oxidative degradation, often using reagents like ruthenium trichloride/sodium periodate (B1199274) (RuCl₃/NaIO₄) or ozone (O₃), a substituted furan ring can be cleaved to reveal a carboxylic acid. osi.lvresearchgate.net This approach is attractive due to its mild conditions and tolerance for various functional groups. osi.lv

| Approach | Description | Key Reagents/Precursors | Reference |

|---|---|---|---|

| Displacement from Trichloromethyl Group | Aromatization of a dihydrofuran followed by nucleophilic displacement of a CCl₃ group. | 4-trichloroacetyl-2,3-dihydrofuran, NaOH | researchgate.net |

| Oxidative Degradation of Furan Ring | The furan nucleus acts as a surrogate for a carboxyl group and is cleaved oxidatively. | Substituted furan, RuCl₃/NaIO₄ or O₃ | osi.lvorganicreactions.orgresearchgate.net |

Stereoselective and Regioselective Introduction of the Mercaptomethyl Moiety

With the furan-3-carboxylic acid core established, the next critical step is the introduction of the mercaptomethyl group (-CH₂SH) at the C5 position. This must be done regioselectively, avoiding reactions at the more reactive C2 position if it is unsubstituted.

Thiols and their conjugate bases, thiolates, are excellent nucleophiles due to the high polarizability of sulfur. chemistrysteps.com A straightforward method for forming a thioether (the precursor to the thiol) is the Sₙ2 reaction between a thiolate and an alkyl halide. youtube.comresearchgate.net

This strategy can be applied to a furan-3-carboxylic acid derivative bearing a halomethyl group at the C5 position (e.g., 5-(chloromethyl)furan-3-carboxylic acid). Reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, would yield the target mercaptomethyl group. chemistrysteps.com The use of thiourea is often preferred as it forms a stable isothiouronium salt intermediate, which can be cleanly hydrolyzed to the thiol, minimizing the formation of sulfide (B99878) byproducts. chemistrysteps.com

The mercaptomethyl group is often installed by converting a more accessible functional group, such as a hydroxymethyl (-CH₂OH) or halomethyl (-CH₂X) group, at the C5 position. The biomass-derived platform chemical 5-hydroxymethylfurfural (B1680220) (HMF) is a common precursor for compounds with a hydroxymethyl group on a furan ring. lu.semdpi.comnrel.gov HMF can be reduced to 2,5-bis(hydroxymethyl)furan (BHMF), providing a furan with hydroxymethyl groups at both the C2 and C5 positions. lu.semdpi.comnih.gov Selective functionalization of one of these groups would be necessary.

The conversion of a 5-(hydroxymethyl)furan intermediate to the corresponding thiol typically involves a two-step process:

Activation of the Hydroxyl Group : The hydroxyl group is a poor leaving group and must first be converted into a better one. This is commonly achieved by reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) to form a sulfonate ester (tosylate or mesylate) or by reaction with halogenating agents (e.g., SOCl₂, PBr₃) to form a halomethyl intermediate.

Nucleophilic Substitution : The activated intermediate (tosylate or halide) is then reacted with a sulfur nucleophile as described in section 2.2.1 to displace the leaving group and form the mercaptomethyl moiety.

| Transformation Step | Objective | Common Reagents |

|---|---|---|

| Hydroxyl Activation | Convert -OH into a good leaving group. | Tosyl chloride (TsCl), Mesyl chloride (MsCl), Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃) |

| Nucleophilic Substitution | Introduce the sulfur atom. | Sodium hydrosulfide (NaSH), Thiourea (SC(NH₂)₂) followed by hydrolysis, Sodium thiomethoxide (NaSMe) |

Total Synthesis Pathways of 5-(Mercaptomethyl)furan-3-carboxylic Acid

Based on the methodologies discussed, several plausible total synthesis pathways for this compound can be devised. The following routes represent hypothetical but chemically sound strategies.

Route 1: Functionalization of a Furan-3-carboxylate Precursor

This pathway begins with a commercially available or readily synthesized furan-3-carboxylic acid ester, such as ethyl furan-3-carboxylate.

Electrophilic Chloromethylation : The furan ring is first functionalized at the C5 position. Under carefully controlled conditions, an electrophilic chloromethylation reaction using formaldehyde (B43269) and hydrogen chloride can introduce a chloromethyl group regioselectively at the C5 position, yielding ethyl 5-(chloromethyl)furan-3-carboxylate. The ester group is sufficiently deactivating to direct the substitution away from the C2 position.

Nucleophilic Substitution : The resulting chloromethyl intermediate is then subjected to nucleophilic substitution with a thiol precursor. Reaction with thiourea in a solvent like ethanol (B145695) would produce the isothiouronium salt.

Hydrolysis : Finally, hydrolysis of the isothiouronium salt and the ethyl ester under basic conditions (e.g., aqueous sodium hydroxide), followed by acidic workup, would furnish the target molecule, this compound.

Route 2: De Novo Ring Construction (Paal-Knorr Approach)

This route constructs the furan ring with the necessary functionalities or their precursors already in place.

Precursor Synthesis : The synthesis begins by preparing a suitable 1,4-dicarbonyl precursor. For example, the alkylation of a β-keto ester, such as ethyl acetoacetate, with a protected α-mercapto ketone derivative.

Paal-Knorr Cyclization : The synthesized 1,4-dicarbonyl compound is then treated with an acid catalyst (e.g., p-toluenesulfonic acid) to induce cyclization and dehydration, forming the furan ring. This would yield an ester of 5-(protected-mercaptomethyl)furan-3-carboxylic acid.

Deprotection and Hydrolysis : The final step involves the removal of the sulfur protecting group (e.g., an acetyl or trityl group) and the saponification of the ester to the carboxylic acid to yield the final product. This route offers excellent control over the substitution pattern from the outset.

Development of Convergent and Divergent Synthetic Routes for Analogues

The construction of complex molecules like this compound and its analogues can be approached through either convergent or divergent synthetic strategies.

Convergent Synthesis:

A plausible convergent synthesis for an analogue of this compound could involve the reaction of a pre-functionalized building block containing the C5-mercaptomethyl precursor with another fragment that forms the furan-3-carboxylate core.

Divergent Synthesis:

In contrast, a divergent synthesis begins with a common intermediate that is then elaborated into a variety of different analogues. This approach is particularly useful for creating a library of related compounds for structure-activity relationship studies. A key precursor for a divergent approach to analogues of this compound is a furan-3-carboxylate with a reactive group at the C5 position, such as a halomethyl group. For example, 5-(chloromethyl)furfural can be a versatile starting material, which can be oxidized to the corresponding carboxylic acid or its ester, followed by nucleophilic substitution of the chlorine to introduce the mercaptomethyl group or other functionalities nih.govmdpi.com. This allows for the synthesis of a variety of derivatives with different substituents at the 5-position.

A general divergent strategy is outlined in the table below, starting from a common furan-3-carboxylate precursor.

| Precursor | Reagent | Resulting Analogue |

| Ethyl 5-(chloromethyl)furan-3-carboxylate | Sodium hydrosulfide (NaSH) | Ethyl 5-(mercaptomethyl)furan-3-carboxylate |

| Ethyl 5-(chloromethyl)furan-3-carboxylate | Sodium methanethiolate (B1210775) (NaSMe) | Ethyl 5-((methylthio)methyl)furan-3-carboxylate |

| Ethyl 5-(chloromethyl)furan-3-carboxylate | Potassium thioacetate (B1230152) (KSAc) | Ethyl 5-((acetylthio)methyl)furan-3-carboxylate |

| Ethyl 5-formylfuran-3-carboxylate | Sodium borohydride (B1222165) (NaBH4), then PPh3/CBr4, then NaSH | Ethyl 5-(mercaptomethyl)furan-3-carboxylate |

This table illustrates how a single precursor can be used to generate a variety of analogues by reacting it with different nucleophiles or through a series of functional group transformations.

Catalytic Approaches in Synthesis

Catalytic methods offer efficient and selective routes to furan derivatives, often proceeding under mild reaction conditions with high atom economy. Palladium, ruthenium, and acid catalysis are particularly prominent in this field.

Palladium catalysts are widely used in cross-coupling reactions to form C-C and C-X bonds, which are crucial for the synthesis of substituted furans. For the synthesis of analogues of this compound, palladium-catalyzed reactions can be employed for both the construction of the furan ring and the introduction of substituents.

One approach involves the palladium-catalyzed cross-coupling of a suitable furan precursor with a thiol-containing coupling partner organic-chemistry.org. For instance, a 5-halofuran-3-carboxylate could undergo a palladium-catalyzed thiolation reaction to introduce the mercaptomethyl group. While direct coupling with a mercaptomethyl group can be challenging, a common strategy involves using a protected thiol, such as a thioacetate, followed by deprotection.

Palladium-catalyzed C-H activation is another powerful tool for the functionalization of furan rings mdpi.com. This allows for the direct introduction of substituents onto the furan core without the need for pre-functionalized starting materials. For example, direct arylation of furans at the C5 position has been achieved using palladium catalysis.

The table below summarizes some palladium-catalyzed reactions relevant to the synthesis of substituted furans.

| Reaction Type | Catalyst/Ligand | Substrates | Product Type |

| Thiolation | Pd(OAc)2/DiPPF | Aryl/heteroaryl halides, Thiols | Aryl/heteroaryl sulfides |

| C-H Arylation | Pd(OAc)2 | Furans, Aryl halides | Aryl-substituted furans |

| Difluoromethylthiolation | Palladium catalyst | Heteroaryl halides, AgSCF2H | Difluoromethylthiolated heteroarenes |

Ruthenium catalysts have emerged as powerful tools for the synthesis of furans through various transformations, including C-H functionalization and cyclization reactions. Ruthenium-catalyzed C-H activation can be used to introduce substituents at specific positions of the furan ring with high selectivity mdpi.comacs.org. For example, the C-H arylation of furan-3-carboxamides has been demonstrated using a ruthenium catalyst mdpi.com.

Ruthenium-catalyzed cyclization of epoxyalkynes provides an efficient route to functionalized furans under mild conditions nih.gov. This method is tolerant of various functional groups, making it suitable for the synthesis of complex furan derivatives.

The following table provides examples of ruthenium-catalyzed reactions for furan synthesis.

| Reaction Type | Catalyst | Starting Materials | Product |

| C-H Arylation | [Ru(H2)(CO)(PPh3)3] | Furan-3-carboxamide (B1318973), Aryl boronic acids | 2-Aryl-3-furanamides |

| Cyclization | TpRuPPh3(CH3CN)2Cl | Epoxyalkynes | Functionalized furans |

| Cascade C-H Functionalization | [{Ru(p-cymene)Cl2}2] | Arylacetophenones, Michael acceptors | Indeno furanones |

Acid-catalyzed cyclization is a classical and widely used method for the synthesis of the furan ring. The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a cornerstone of furan synthesis acs.org. The versatility of this method lies in the accessibility of various 1,4-dicarbonyl precursors, which can be synthesized through stereodivergent methods acs.org.

More recent developments in acid-mediated synthesis include the cyclization of 2-hydroxy-1,4-diones with various nucleophiles, which provides a divergent route to highly functionalized furans nih.gov. This approach allows for the introduction of a wide range of substituents at the 2α- or 5α-positions of the furan ring.

The table below highlights key acid-catalyzed reactions for furan synthesis.

| Reaction Name/Type | Acid Catalyst | Precursors | Product |

| Paal-Knorr Synthesis | H2SO4, HCl, p-TsOH | 1,4-Dicarbonyl compounds | Substituted furans |

| Divergent Cyclization | Acid catalyst | 2-Hydroxy-1,4-diones, Nucleophiles | 2α- and 5α-substituted furans |

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-(mercaptomethyl)furan-3-carboxylic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton in the molecule. Based on the analysis of similar furan-3-carboxylic acid derivatives, the anticipated chemical shifts (δ) are outlined in the table below. researchgate.netfoodb.ca The protons on the furan (B31954) ring, H-2 and H-4, are expected to appear as distinct singlets or narrow doublets due to their meta-relationship. The methylene (B1212753) protons of the mercaptomethyl group (-CH₂SH) would likely present as a singlet, integrating to two protons. The thiol proton (-SH) typically shows a broad singlet, and its chemical shift can be highly dependent on concentration and solvent. The carboxylic acid proton (-COOH) is also expected to be a broad singlet at a significantly downfield chemical shift.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | ~8.1-8.3 | s |

| H-4 | ~6.7-6.9 | s |

| -CH₂SH | ~3.7-3.9 | s |

| -SH | Variable (broad) | s |

| -COOH | >10 (broad) | s |

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon. The carboxyl carbon is expected to be the most downfield signal. The furan ring carbons (C-2, C-3, C-4, and C-5) will have characteristic shifts, with the oxygen-adjacent carbons (C-2 and C-5) typically appearing at lower field than the other ring carbons. researchgate.netacs.org The methylene carbon of the mercaptomethyl group will have a specific resonance in the aliphatic region.

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~147-149 |

| C-3 | ~118-120 |

| C-4 | ~109-111 |

| C-5 | ~155-157 |

| -CH₂SH | ~25-30 |

| -COOH | ~163-167 |

Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would be used to identify proton-proton coupling networks. While minimal coupling is expected between the furan protons in this specific substitution pattern, any long-range couplings could be visualized.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would definitively link the proton signals for H-2, H-4, and the -CH₂- group to their corresponding carbon signals (C-2, C-4, and the methylene carbon).

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₆H₆O₃S), the expected exact mass can be calculated. HRMS analysis would confirm this exact mass, thereby verifying the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for furan carboxylic acids involve the loss of CO₂, H₂O, and CO. nist.govacs.org The presence of the mercaptomethyl group would likely lead to characteristic fragmentation patterns, such as the loss of the SH radical or the entire mercaptomethyl group.

Predicted HRMS Fragmentation

| Fragment Ion | Proposed Structure |

|---|---|

| [M - H₂O]⁺ | Loss of water |

| [M - COOH]⁺ | Decarboxylation |

| [M - CH₂SH]⁺ | Loss of mercaptomethyl radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra provide a fingerprint of the functional groups present. For this compound, characteristic absorption bands are expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, the C-O and C-C stretching and bending modes of the furan ring, and the S-H stretch of the thiol. globalresearchonline.netrsc.orgresearchgate.net

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching vibration |

| C=O (Carboxylic Acid) | 1680-1720 | Stretching vibration |

| C=C (Furan Ring) | ~1500-1600 | Stretching vibrations |

| C-O (Furan Ring) | ~1000-1250 | Stretching vibrations |

| S-H (Thiol) | 2550-2600 (weak) | Stretching vibration |

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the S-H stretch, which can sometimes be weak in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Furan and its derivatives typically exhibit strong absorption in the ultraviolet region due to π → π* transitions of the conjugated system. researchgate.netnist.gov The presence of the carboxylic acid and mercaptomethyl substituents on the furan ring is expected to influence the position and intensity of the absorption maximum (λ_max). The carboxylic acid group, being an electron-withdrawing group, can cause a bathochromic (red) shift of the λ_max compared to unsubstituted furan.

Predicted UV-Vis Absorption

| Transition | Predicted λ_max (nm) | Solvent |

|---|---|---|

| π → π* | ~250-280 | Ethanol (B145695)/Methanol |

X-ray Diffraction (XRD) for Solid-State Structural Determination

For a compound like this compound, single-crystal XRD would reveal the spatial orientation of the furan ring, the carboxylic acid group, and the mercaptomethyl side chain. It would also provide insight into the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and thiol groups, which dictate the crystal packing.

While the specific crystal structure of this compound is not publicly documented, data from analogous furan carboxylic acids illustrate the type of information obtained. For instance, the analysis of 5-(Hydroxymethyl)furan-2-carboxylic acid provided detailed crystallographic data that confirmed its molecular structure and packing arrangement stabilized by hydrogen bonding. nih.gov

Table 1: Illustrative Crystal Data for a Related Furan Carboxylic Acid, 5-(Hydroxymethyl)furan-2-carboxylic acid nih.gov

| Parameter | Value |

| Chemical Formula | C₆H₆O₄ |

| Molecular Weight | 142.11 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.838 (3) |

| b (Å) | 7.2601 (17) |

| c (Å) | 15.526 (4) |

| Volume (ų) | 1221.7 (5) |

| Z (molecules/unit cell) | 8 |

| Temperature (K) | 294 |

Chromatographic Methods for Isolation, Purification, and Purity Assessment

Chromatography encompasses a set of powerful laboratory techniques for the separation of mixtures. For a compound like this compound, these methods are indispensable for isolating it from reaction mixtures, purifying it to a high degree, and assessing its final purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying thermally stable and volatile compounds. nih.gov Carboxylic acids, due to their polarity and propensity for hydrogen bonding, are generally non-volatile and require a chemical modification process known as derivatization before GC analysis. colostate.edugcms.cz

For this compound, both the carboxylic acid and the thiol groups would need to be derivatized. A common approach is esterification of the carboxylic acid (e.g., to a methyl ester) and silylation of the thiol group. colostate.edu However, care must be taken, as acidic conditions for some derivatization methods can potentially lead to the degradation of the furan ring. nih.gov

Once derivatized, the compound can be introduced into the GC system. The volatile derivative is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, enabling structural identification based on fragmentation patterns. researchgate.net The technique is highly sensitive and specific, making it excellent for identifying trace-level impurities. nih.govresearchgate.net

Table 2: Typical GC-MS Parameters for the Analysis of Furan Derivatives nih.gov

| Parameter | Condition |

| GC System | |

| Column | HP-5MS (or similar non-polar capillary column) |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Initial 32 °C, hold for 4 min, ramp at 20 °C/min to 200 °C, hold for 3 min |

| MS System | |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Detection Mode | Multiple Reaction Monitoring (MRM) or Full Scan |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Compounds

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideally suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, as it typically does not require derivatization. nih.gov The compound is dissolved in a suitable solvent and injected into a high-performance liquid chromatograph.

Separation is commonly achieved using reversed-phase chromatography, where a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol, with additives like formic acid). sielc.comsielc.com The components of the mixture separate based on their differing affinities for the stationary and mobile phases.

The eluent from the HPLC column is then introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI). metwarebio.com ESI allows the compound to be ionized directly from the liquid phase into the gas phase with minimal fragmentation, usually forming protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. metwarebio.com Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions, aiding in definitive identification. longdom.orgncsu.edu

Table 3: Illustrative LC-MS Parameters for Furan Carboxylic Acid Analysis nih.gov

| Parameter | Condition |

| LC System | |

| Column | C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 10 mM Ammonium Acetate or 0.1% Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile with modifier |

| Flow Rate | 0.3 mL/min |

| Gradient | Linear gradient from low to high organic phase (B) |

| MS System | |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| MS Parameters | Nebulizing gas flow: 3 L/min; Drying gas flow: 15 L/min |

| Desolvation Temp. | 250 °C |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a workhorse technique for assessing the purity and performing quantitative analysis of organic compounds. core.ac.uk Furan rings possess a chromophore that absorbs UV light, making this detection method highly suitable. core.ac.uksemanticscholar.org

For quantitative analysis, a calibration curve is first established by injecting solutions of a highly pure reference standard of the compound at several known concentrations. nih.gov The peak area response from the UV detector is plotted against concentration, ideally yielding a linear relationship. researchgate.netjales.org The concentration of this compound in an unknown sample can then be accurately determined by measuring its peak area and interpolating from the calibration curve. nih.gov This method is essential for final purity assessment and for creating materials of a known, specified concentration. The precision and accuracy of such methods are typically validated to ensure reliable results. researchgate.netnih.gov

Table 4: Representative HPLC Conditions for Furan Derivative Quantification core.ac.uknih.gov

| Parameter | Condition |

| Column | C8 or C18 reversed-phase column (e.g., 4.6 mm × 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Acetic Acid or other buffer (pH ~2.7) |

| Mobile Phase B | Methanol or Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | Diode Array Detector (DAD) or UV Detector |

| Wavelength | ~280 nm (for furans) or ~210 nm (for carboxylic acids) |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and molecular properties of organic molecules. DFT methods provide a robust balance between computational cost and accuracy, making them suitable for studying systems like 5-(Mercaptomethyl)furan-3-carboxylic acid.

These calculations begin with the optimization of the molecule's geometry to find its lowest energy conformation. From this optimized structure, a wealth of electronic properties can be determined. Key properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical descriptor, offering insights into the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. The MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting sites of interaction with other chemical species. For instance, in furan-3-carboxylic acid derivatives, DFT calculations have been used to understand charge distribution and reactivity. mdpi.com Similarly, studies on benzofuran-carboxylic acids have utilized DFT to investigate structural and electronic properties. nih.gov

Below is an illustrative table of molecular properties for this compound that could be derived from DFT calculations.

| Property | Description | Hypothetical Value |

| Total Energy | The total electronic energy of the molecule in its ground state. | -853.45 Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of chemical reactivity. | 4.7 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.8 Debye |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying electrophilic and nucleophilic sites. | Negative potential around carboxylic oxygen and sulfur atoms; Positive potential around hydroxyl hydrogen. |

Note: The values in this table are hypothetical and serve to illustrate the types of data generated from DFT calculations.

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is essential for their characterization and identification. DFT calculations can accurately forecast vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational Spectroscopy (IR): By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. For this compound, this would allow for the assignment of characteristic peaks, including the O-H stretch of the carboxylic acid, the C=O stretch, C-O and C-S stretches, and vibrations associated with the furan (B31954) ring. Studies on furan and its derivatives have demonstrated the accuracy of DFT in predicting vibrational spectra. globalresearchonline.net Similarly, computational studies of thiophene (B33073) derivatives have successfully assigned IR bands. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a powerful tool for predicting ¹H and ¹³C NMR chemical shifts. nih.gov The method calculates the magnetic shielding tensors for each nucleus in the molecule. These theoretical values can then be correlated with experimental data to aid in structure elucidation. researchgate.netyoutube.com For the target molecule, this would involve predicting the chemical shifts for the furan ring protons, the methylene (B1212753) protons of the mercaptomethyl group, and the carbons of the furan ring, carboxylic acid, and side chain.

An illustrative table of predicted spectroscopic data is provided below.

| Spectroscopy | Feature | Predicted Value |

| IR | O-H stretch (carboxylic acid) | ~3500 cm⁻¹ |

| C=O stretch (carboxylic acid) | ~1720 cm⁻¹ | |

| C-S stretch (mercaptomethyl) | ~700 cm⁻¹ | |

| Furan ring C=C stretch | ~1580 cm⁻¹ | |

| ¹H NMR | Carboxylic acid proton (-COOH) | 10-12 ppm |

| Furan ring protons | 6.5-8.0 ppm | |

| Methylene protons (-CH₂SH) | 3.5-4.0 ppm | |

| Thiol proton (-SH) | 1.5-2.5 ppm | |

| ¹³C NMR | Carboxylic carbon (-COOH) | 165-175 ppm |

| Furan ring carbons | 110-150 ppm | |

| Methylene carbon (-CH₂SH) | 25-35 ppm |

Note: These are typical, illustrative values based on functional group analysis and computational studies of related compounds.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and, crucially, transition states, researchers can determine reaction pathways and activation energies.

For this compound, theoretical methods could explore various potential reactions:

Oxidation/Reduction: The mercaptomethyl group is susceptible to oxidation (e.g., to a disulfide or sulfonic acid), while the carboxylic acid could be reduced. DFT calculations can model these transformations, identify the lowest energy pathways, and compare the activation barriers of competing mechanisms. Theoretical studies on the atmospheric oxidation of furan and its derivatives initiated by hydroxyl radicals have successfully mapped complex reaction pathways. researchgate.netnih.gov

Reactions at the Furan Ring: The furan ring can undergo reactions such as electrophilic substitution or cycloaddition. Computational investigations can predict the regioselectivity of these reactions by analyzing the stability of potential intermediates and transition states. organic-chemistry.orgresearchgate.net

Carboxylic Acid Derivatives: The mechanism of esterification or amidation at the carboxylic acid group can be modeled to understand the role of catalysts and the energetics of tetrahedral intermediate formation and collapse. Mechanistic studies on the production of 2,5-furandicarboxylic acid often involve theoretical calculations of reaction pathways. mdpi.com

These studies provide a molecule-level understanding of reactivity that is often difficult to obtain through experimental means alone. acs.org

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, the true behavior of molecules is dynamic. Conformational analysis and molecular dynamics (MD) simulations provide this dynamic perspective.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound, placed in a simulated environment (e.g., a box of water molecules), can reveal its dynamic behavior, solvation structure, and intermolecular interactions. While many MD studies on furans focus on polymers or resins, psu.edudpi-proceedings.comresearchgate.net the principles are applicable to small molecules to understand their diffusion and interactions in solution. researchgate.net This approach can predict how the molecule interacts with solvents and other solutes, providing insights into its solubility and how it might approach a binding site in a biological system.

Structure-Activity/Property Relationship Studies through Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the structural or physicochemical properties of molecules with their biological activity or physical properties, respectively. These models rely on computational descriptors calculated for a series of related compounds.

For this compound, a range of descriptors can be calculated to serve as the basis for QSAR/QSPR models. These descriptors fall into several categories:

Electronic: HOMO/LUMO energies, dipole moment, atomic charges.

Steric/Topological: Molecular weight, surface area, volume, shape indices.

Thermodynamic: Heat of formation, solvation energy.

Lipophilicity: Calculated partition coefficient (e.g., clogP).

QSAR studies have been successfully applied to furan-3-carboxamide (B1318973) derivatives to correlate their structural features with antimicrobial activity. nih.gov By calculating these descriptors for a library of derivatives of this compound, one could develop predictive models for properties such as binding affinity to a target protein, toxicity, or reactivity. Libraries of DFT-level descriptors for common chemical motifs like carboxylic acids are being developed to facilitate such modeling efforts. mit.edu

| Descriptor Class | Example Descriptor | Potential Correlation |

| Electronic | HOMO-LUMO Gap | Reactivity, metabolic stability |

| Topological | Molecular Surface Area | Binding affinity, solubility |

| Lipophilicity | LogP | Cell permeability, bioavailability |

| Thermodynamic | Solvation Energy | Solubility in different media |

In Silico Screening for Chemical Building Block Potential

The diverse functionality of this compound—a heterocyclic aromatic ring, a nucleophilic thiol, and a carboxylic acid capable of forming esters and amides—makes it an attractive scaffold or building block for combinatorial chemistry and drug discovery. In silico screening methods can be used to explore the chemical space accessible from this starting material.

A typical workflow would involve:

Virtual Library Generation: Using this compound as a core, a large virtual library of derivatives can be generated computationally by attaching various chemical groups (R-groups) to its reactive sites (the thiol and carboxylic acid groups).

Molecular Docking: This library of virtual compounds can then be screened against the three-dimensional structure of a biological target (e.g., an enzyme active site). Molecular docking programs predict the preferred binding orientation and affinity of each molecule in the library, allowing for the rapid identification of potential "hits." In silico screening and docking have been effectively used to evaluate libraries of other furan derivatives for various biological activities. mdpi.comnih.govresearchgate.net

ADMET Prediction: The most promising candidates from docking can be further analyzed computationally to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to prioritize compounds for synthesis and experimental testing.

This in silico approach significantly accelerates the early stages of drug discovery or materials science by focusing experimental efforts on compounds with the highest probability of success. researchgate.net

Applications in Chemical Synthesis and Materials Science Non Clinical Focus

Role as a Precursor or Building Block in Organic Synthesis

The furan (B31954) ring is a valuable scaffold in the synthesis of a wide array of complex organic molecules and heterocyclic systems. ijabbr.com The presence of both mercaptomethyl and carboxylic acid groups on 5-(mercaptomethyl)furan-3-carboxylic acid offers multiple reaction pathways for the construction of novel molecular architectures.

The dual functionality of this compound makes it an ideal starting material for the synthesis of new heterocyclic compounds. The carboxylic acid can be readily converted into esters or amides, while the mercaptomethyl group can participate in cyclization reactions. For instance, furan-3-carboxamides have been synthesized and studied for their biological activities. nih.gov

One notable area of potential is in multicomponent reactions, such as the furan-thiol-amine (FuTine) reaction, which allows for the one-pot synthesis of stable pyrrole (B145914) heterocycles from a furan electrophile, a thiol, and an amine under physiological conditions. researchgate.netbohrium.com In this context, this compound could potentially undergo intramolecular or intermolecular reactions to form complex heterocyclic systems.

Furthermore, the synthesis of sulfur-containing heterocycles is an active area of research, with ring enlargement reactions offering a convenient method for creating medium-sized ring systems that are otherwise difficult to obtain. nih.gov The mercaptomethyl group in the target molecule could serve as a handle for such transformations.

| Potential Heterocyclic System | Synthetic Strategy | Key Functional Group Involved |

| Thiazine derivatives | Intramolecular cyclization of an amide derivative | Mercaptomethyl and derivatized carboxylic acid |

| Furo-thiazepines | Ring-closing metathesis or other cyclization strategies | Mercaptomethyl and a suitably placed reactive group |

| Substituted pyrroles | Furan-thiol-amine (FuTine) multicomponent reaction | Mercaptomethyl, amine, and furan ring |

Furan-3-carboxylic acid derivatives serve as important precursors for more complex molecular scaffolds. researchgate.netgoogle.com For example, they have been used in the synthesis of anthra[2,3-b]furan-3-carboxamides, which have been investigated for their antitumor properties. reactionbiology.com The presence of the mercaptomethyl group provides an additional point for diversification, allowing for the introduction of further complexity and functionality.

The development of advanced organic scaffolds often relies on the strategic functionalization of core structures. The orthogonal reactivity of the carboxylic acid and thiol groups in this compound allows for selective modifications, paving the way for the synthesis of elaborate molecules with potential applications in medicinal chemistry and materials science.

Potential in Polymer Chemistry and Advanced Materials

Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-based plastics. researchgate.net The incorporation of furan moieties into polymer backbones can enhance solubility and photovoltaic performance in solar cells. lbl.gov Sulfur-containing polymers also exhibit a range of desirable properties, including high refractive indices and degradability. rsc.orgrsc.orgacs.org

The bifunctional nature of this compound makes it a promising monomer for polymerization. The carboxylic acid can participate in condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. Simultaneously, the mercaptomethyl group can be utilized in thiol-ene "click" chemistry, a highly efficient and versatile reaction for polymer synthesis and modification. polito.itresearchgate.net This dual reactivity could lead to the formation of cross-linked networks or functional polymers with tailored properties.

| Polymer Type | Polymerization Method | Reactive Groups | Potential Properties |

| Polyesters/Polyamides | Condensation Polymerization | Carboxylic acid, Diols/Diamines | Enhanced thermal stability, biodegradability |

| Poly(thioether)s | Thiol-ene "click" chemistry | Mercaptomethyl, Alkenes | High refractive index, improved mechanical properties |

| Cross-linked Networks | Dual polymerization (e.g., condensation and thiol-ene) | Carboxylic acid, Mercaptomethyl | Thermosetting properties, chemical resistance |

The modification of surfaces with thin organic layers is crucial for a wide range of applications, including biocompatible materials, sensors, and electronics. Both carboxylic acids and thiols are well-known functional groups for anchoring molecules to surfaces. nih.gov

The carboxylic acid group of this compound can be used to functionalize metal oxide surfaces, such as titanium dioxide or indium tin oxide, or to couple to amine-terminated surfaces. mdpi.comcd-bioparticles.net The thiol group, on the other hand, exhibits a strong affinity for gold surfaces, forming stable self-assembled monolayers (SAMs). This dual functionality could be exploited for the directed assembly of molecules on surfaces or for creating surfaces with unique chemical properties.

Applications in Analytical Chemistry as a Reference Standard or Derivatization Agent

In analytical chemistry, derivatization is often employed to enhance the detectability or chromatographic separation of analytes. sigmaaldrich.com Carboxylic acid and thiol groups are both reactive handles that can be used for this purpose.

The carboxylic acid moiety of this compound can be activated and reacted with fluorescent or UV-active amines or alcohols to create easily detectable derivatives. thermofisher.comuu.nl This is particularly useful for the analysis of compounds that lack a chromophore. The thiol group can also be used for derivatization, for example, by reaction with maleimides or other thiol-reactive probes.

While there are no specific reports on the use of this compound as a reference standard, its well-defined structure makes it a potential candidate for such applications, provided it can be obtained in high purity.

Exploration in Catalysis or Ligand Design

The unique molecular architecture of this compound, featuring a furan ring, a soft thiol donor, and a hard carboxylate group, presents significant potential for its application in the fields of catalysis and ligand design. While specific research on this compound's catalytic activities is not extensively documented, its structural motifs suggest several plausible roles as a versatile ligand for various transition metal-catalyzed reactions.

The presence of multiple, distinct donor atoms (sulfur, and the oxygen atoms of the carboxylate and the furan ring) allows this compound to act as a multidentate ligand. The combination of a soft thiol group, which has a high affinity for soft, later transition metals (e.g., Pd, Pt, Au), and a hard carboxylate group, which preferentially binds to hard or borderline metal ions (e.g., Fe, Co, Ni, Cu), makes it a bifunctional ligand. This characteristic could be exploited in the design of heterobimetallic catalysts or in stabilizing metal centers in specific geometries and electronic states.

The furan ring itself can participate in coordination to a metal center in several ways: through the ring oxygen atom, or through the π-system of the diene moiety. sc.edu This versatility in coordination modes, combined with the chelating potential of the mercaptomethyl and carboxylic acid side chains, could lead to the formation of stable and well-defined metal complexes. The specific coordination behavior would be dependent on the nature of the metal ion, the solvent system, and the reaction conditions.

The design of ligands is a cornerstone of homogeneous catalysis, where the ligand sphere around a metal center dictates its catalytic activity, selectivity, and stability. Furan derivatives, in general, are studied as ligands in transition metal catalysis. numberanalytics.com The steric and electronic properties of this compound could be tuned to influence the outcome of catalytic reactions. For instance, the furan ring can be further functionalized to modulate the ligand's electronic properties or to introduce steric bulk, thereby influencing the selectivity of a catalytic process.

One potential area of application is in reactions where bifunctional ligands are known to be effective, such as in certain types of asymmetric catalysis or tandem reactions. The thiol group could anchor the ligand to a metal surface or a nanoparticle, creating a heterogeneous catalyst with a well-defined active site. Furthermore, furan derivatives are key platform chemicals derived from biomass, and developing catalytic systems that utilize furan-based ligands aligns with the principles of green and sustainable chemistry. researchgate.netmdpi.com

While empirical data on the catalytic applications of this compound is limited, its structural features strongly suggest its potential as a valuable building block in the design of novel ligands and catalysts. Further research into its coordination chemistry with various transition metals would be instrumental in unlocking its full potential in chemical synthesis and materials science.

Potential Coordination Modes of this compound

The table below outlines the hypothetical coordination modes of this compound with transition metals, based on the known coordination chemistry of its constituent functional groups.

| Coordinating Group | Donor Atom(s) | Potential Denticity | Preferred Metal Types | Example of Coordination Mode |

| Carboxylate | O, O' | Monodentate or Bidentate | Hard to borderline (e.g., Fe, Co, Ni, Cu, Zn) | Bridging or chelating |

| Mercaptomethyl | S | Monodentate | Soft (e.g., Pd, Pt, Au, Ag, Hg) | Terminal or bridging |

| Furan Ring Oxygen | O | Monodentate | Hard to borderline | Lewis acid-base interaction |

| Furan Ring π-system | C=C double bonds | Bidentate (η²) or Tetradentate (η⁴) | Electron-rich, later transition metals | π-complexation |

| Combined functionality | S, O (carboxylate) | Bidentate | Various | Chelate ring formation |

| Combined functionality | O (furan), O (carboxylate) | Bidentate | Various | Chelate ring formation |

Conclusion and Future Perspectives

Summary of Key Research Findings and Methodologies

Direct research on 5-(Mercaptomethyl)furan-3-carboxylic acid is not extensively documented in current literature. However, the broader field of furan (B31954) chemistry provides a robust framework for understanding its potential. Key research findings in related areas indicate that the furan nucleus is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. researchgate.netijabbr.comresearchgate.net

Methodologies for the synthesis of functionalized furans are well-established. Common strategies include:

The Paal-Knorr synthesis , which involves the cyclization of 1,4-dicarbonyl compounds. researchgate.net

Modifications of biomass-derived precursors like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.comresearchgate.net

Metal-catalyzed cross-coupling reactions (e.g., using palladium or copper) to introduce substituents onto the furan ring. researchgate.netmdpi.com

Functional group interconversion , such as the preparation of furan-3-carboxylic acid derivatives from dihydrofuran precursors or the synthesis of mercaptans from corresponding alcohols or halides. researchgate.netwikipedia.org For instance, furfuryl mercaptan (2-furanmethanethiol) can be synthesized from furfuryl alcohol and thiourea (B124793). wikipedia.org

These established synthetic routes provide a clear pathway for the future production and derivatization of this compound, allowing for systematic investigation into its properties.

Unaddressed Research Questions and Emerging Areas

The primary unaddressed question is the specific chemical and biological profile of this compound itself. The unique substitution pattern—a 3-carboxy group and a 5-mercaptomethyl group—raises several points for future investigation:

Biological Activity: How does the combination of a thiol (mercaptan) group, a known pharmacophore that can interact with biological targets, and a carboxylic acid on the furan scaffold influence its bioactivity? Could it act as a specific enzyme inhibitor or an antimicrobial agent? researchgate.net

Coordination Chemistry: What are its properties as a ligand for metal ions, given the presence of sulfur and oxygen donor atoms?

Material Science: Could this molecule serve as a monomer for novel sulfur-containing polymers? Furan-based polymers, particularly those from 2,5-furandicarboxylic acid (FDCA), are gaining significant attention as sustainable alternatives to petroleum-based plastics like PET. researchgate.netindustrytoday.co.uk The introduction of a sulfur atom could impart unique thermal or optical properties to resulting polymers.

Synthetic Utility: Can the distinct reactivity of the thiol and carboxylic acid groups be exploited for selective chemical modifications, positioning the molecule as a versatile building block in organic synthesis?

Emerging areas of research include the development of novel biomaterials and the rational design of drugs targeting specific biological pathways. nih.govsemanticscholar.org The exploration of this and similar furan-mercaptocarboxylic acids could contribute significantly to these fields.

Opportunities for Interdisciplinary Research and Collaboration

The potential of this compound offers fertile ground for interdisciplinary collaboration:

Organic Chemists and Medicinal Chemists: Collaboration is essential for designing and executing efficient synthetic routes to produce the target compound and a library of its derivatives (e.g., esters, amides, sulfides, disulfides) for structure-activity relationship (SAR) studies. researchgate.netijabbr.com

Biochemists and Pharmacologists: These experts can perform high-throughput screening of the synthesized compounds to evaluate their efficacy against various biological targets, such as bacterial strains, cancer cell lines, or specific enzymes. researchgate.netutripoli.edu.ly

Materials Scientists and Polymer Chemists: This group can investigate the polymerization of this compound and its derivatives to create new furan-based polymers and materials, characterizing their mechanical, thermal, and chemical properties. industrytoday.co.ukopenpr.com

Computational Chemists: Through molecular docking and simulation studies, computational experts can predict the interactions of these molecules with biological targets, guiding the rational design of more potent and selective derivatives. researchgate.net

Such collaborations are crucial to unlocking the full potential of this class of compounds, transforming them from chemical curiosities into valuable products.

Prospects for Rational Design of Furan-Mercaptocarboxylic Acid Derivatives

The structure of this compound is highly amenable to rational design for targeted applications. The furan ring serves as a versatile scaffold, while the mercaptomethyl and carboxylic acid groups provide key anchor points for modification and interaction. ijabbr.com

Future design strategies could include:

Modification of the Carboxylic Acid: Conversion to esters or amides can modulate the molecule's polarity, solubility, and ability to interact with biological receptors.

Modification of the Mercapto Group: Alkylation or oxidation of the thiol group can create a range of sulfides, sulfoxides, or sulfones, each with different electronic and steric properties.

Substitution on the Furan Ring: Introducing additional substituents at the vacant 2- and 4-positions of the furan ring could further tune the molecule's properties.

By systematically altering these functional groups and studying the resulting effects on biological activity or material properties, researchers can develop a clear understanding of the structure-activity relationships. This knowledge-driven approach will enable the rational design of new furan-mercaptocarboxylic acid derivatives optimized for specific applications, from targeted therapeutics to high-performance, bio-based polymers. nih.govsemanticscholar.org The demand for novel chemical entities for drug discovery and materials science ensures that furan-based strategies will continue to be an exciting and fruitful area of research. acs.org

Interactive Data Tables

Table 1: Examples of Biologically Active Furan Derivatives

| Compound Class | Example Structure (General) | Observed Biological Activities |

|---|---|---|

| Nitrofurans | R-CH=N-NH-C(=O)-R'-Furan | Antibacterial |

| Furan-carboxamides | Furan-C(=O)NH-R | Anticancer, Antiproliferative nih.gov |

| Aryl-furans | Furan-Aryl | Antibacterial, Anti-inflammatory utripoli.edu.ly |

| Furanones | Dihydrofuran-2(3H)-one derivatives | Analgesic, Anti-H. pylori utripoli.edu.ly |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,5-furandicarboxylic acid (FDCA) |

| Furfural |

| 5-hydroxymethylfurfural (HMF) |

| 2-furanmethanethiol (Furfuryl mercaptan) |

| Furfuryl alcohol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.